molecular formula C14H15NO4 B1616052 ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 2286-55-7

ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B1616052
CAS RN: 2286-55-7
M. Wt: 261.27 g/mol
InChI Key: PRSFEPRXXOXYKF-YRNVUSSQSA-N
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Description

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate, also known as ethyl cyanoferulate, is a compound that has generated interest in the scientific community1. Its molecular formula is C14H15NO4 and it has a molecular weight of 261.27 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15NO41. However, I couldn’t find detailed structural analysis information.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available from the sources I found.


Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Research on similar compounds to ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate has shown that they utilize rare non-hydrogen bonding interactions in their crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives demonstrate N⋯π and O⋯π interactions, alongside traditional C–H⋯N and C–H⋯O hydrogen bonds, forming unique structural motifs in their crystalline forms. These interactions offer insights into the design of new materials with tailored properties (Zhang et al., 2011).

Structural Analysis and Characterization

The synthesis and structural analysis of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been conducted to explore their potential applications. These analyses include detailed characterizations using IR, UV, and NMR spectroscopy, providing a foundation for understanding the chemical behavior and reactivity of these compounds. Such studies contribute to the broader field of organic synthesis and material science, offering a pathway to novel compounds with diverse applications (Johnson et al., 2006).

Electrochemical Reduction

Ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate and its derivatives have been explored in electrochemical studies, such as the direct electrochemical reduction of a bromo-propargyloxy ester. These studies shed light on the electrochemical behavior and potential for application in organic synthesis, particularly in the reduction and functionalization of organic molecules. Understanding these processes can lead to advancements in synthetic methodologies and the development of more efficient chemical processes (Esteves et al., 2003).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.


Future Directions

The future directions of research and applications involving this compound are not clear from the available information.


properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-5-6-12(17-2)13(8-10)18-3/h5-8H,4H2,1-3H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSFEPRXXOXYKF-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325425
Record name ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

CAS RN

2286-55-7
Record name ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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